molecular formula C23H20N4O2 B3928191 4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide

4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide

Cat. No.: B3928191
M. Wt: 384.4 g/mol
InChI Key: RXPBSTAZDZUSMK-UHFFFAOYSA-N
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Description

4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide is a complex organic compound that belongs to the class of phthalazine derivatives. Phthalazines are known for their significant biological activities and pharmacological properties.

Properties

IUPAC Name

4-[4-(2-hydroxyanilino)phthalazin-1-yl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-27(2)23(29)16-13-11-15(12-14-16)21-17-7-3-4-8-18(17)22(26-25-21)24-19-9-5-6-10-20(19)28/h3-14,28H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPBSTAZDZUSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a role in angiogenesis and tumor growth . Additionally, it may interact with gamma-aminobutyric acid (GABA) receptors and cyclooxygenase-2 (COX-2) enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide
Reactant of Route 2
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4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide

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